Ethyl ricinoleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

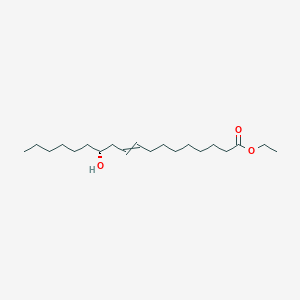

Ethyl ricinoleate is an ester derived from ricinoleic acid, which is a major component of castor oil. It is a long-chain fatty acid ester with the chemical formula C20H38O3.

Métodos De Preparación

Ethyl ricinoleate can be synthesized through several methods. One common method involves the esterification of ricinoleic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester . Another method involves the transesterification of castor oil with ethanol, using a base catalyst like sodium ethoxide . Industrial production often employs similar methods but on a larger scale, with additional purification steps to ensure high purity of the final product .

Análisis De Reacciones Químicas

Ethyl ricinoleate undergoes various chemical reactions, including:

Hydrohydroxymethylation: This reaction involves the conversion of carbon-carbon double bonds into primary alcohols via a tandem hydroformylation/hydrogenation sequence.

Oxidation: this compound can be oxidized to produce various oxygenated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

Ethyl ricinoleate can undergo various chemical transformations that enhance its utility in different applications. One significant reaction is hydrohydroxymethylation, which allows for the introduction of hydroxymethyl groups into the molecule. This process can lead to the formation of polyols, which are valuable intermediates in the production of bio-based polyesters and polyurethanes.

Hydrohydroxymethylation Process

- Catalysts Used : Rhodium-based catalysts (e.g., Rh(acac)(CO)2) are employed to facilitate the reaction under high pressure (80 bar) and elevated temperatures (80°C) .

- Reaction Conditions : The reaction typically involves triethylamine as a ligand and toluene as a solvent. The conversion rates and yields of various products are influenced by the choice of solvent and the amount of catalyst used .

| Solvent | Conversion (%) | Yield of Primary Alcohols (%) |

|---|---|---|

| Toluene | 93 | 49 |

| Isopropanol | 86 | 29 |

| Anisole | 94 | 50 |

| γ-Valerolactone | 0 | 0 |

Applications in Materials Science

This compound's derivatives have been explored for their potential in creating sustainable materials. The hydroformylation of this compound can yield aldehydes that can be further hydrogenated into alcohols, which serve as building blocks for various polymers . These bio-based materials are increasingly sought after due to their reduced environmental impact compared to petroleum-derived counterparts.

Pharmaceutical Applications

In the pharmaceutical sector, this compound is recognized for its therapeutic properties. It has been studied for its role in drug delivery systems, particularly as a component in copolymers that can serve as drug carriers. For instance, ricinoleic-lactic acid copolyesters have been investigated for their ability to encapsulate drugs effectively .

Therapeutic Properties

- Anti-inflammatory Effects : Ricinoleic acid, a component of this compound, exhibits anti-inflammatory properties, making it useful in formulations aimed at treating inflammatory conditions .

- Bactericidal Activity : Studies indicate that compounds derived from castor oil possess bactericidal properties, further enhancing their relevance in medical applications .

Cosmetic Industry Applications

This compound finds extensive use in cosmetic formulations due to its emollient properties. It acts as a skin-conditioning agent and is included in products such as lotions, creams, and hair conditioners. Its ability to enhance skin hydration and improve texture makes it a valuable ingredient in personal care products .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- A study highlighted the successful hydrohydroxymethylation of this compound using rhodium catalysts, resulting in high yields of desired products that can be utilized in polymer synthesis .

- Research on the safety assessment of castor oil derivatives indicated minimal irritant effects when used in cosmetic formulations, supporting their widespread use in personal care products .

Mecanismo De Acción

The mechanism of action of ethyl ricinoleate involves its interaction with various molecular targets. For instance, in biological systems, it can interact with cannabinoid receptors and transient receptor potential cation channel subfamily V member 1 (TRPV1), leading to various physiological effects . Its emollient properties are due to its ability to form a protective barrier on the skin, preventing moisture loss.

Comparación Con Compuestos Similares

Ethyl ricinoleate is unique compared to other similar compounds due to its hydroxyl group and long aliphatic chain. Similar compounds include:

Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.

Ricinoleic acid: The parent compound of this compound, which lacks the ester group.

12-Hydroxystearic acid: A saturated fatty acid with a hydroxyl group, used in similar applications but with different properties.

This compound stands out due to its combination of hydroxyl functionality and ester group, making it versatile for various applications.

Propiedades

Número CAS |

55066-53-0 |

|---|---|

Fórmula molecular |

C20H38O3 |

Peso molecular |

326.5 g/mol |

Nombre IUPAC |

ethyl (E,12R)-12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C20H38O3/c1-3-5-6-13-16-19(21)17-14-11-9-7-8-10-12-15-18-20(22)23-4-2/h11,14,19,21H,3-10,12-13,15-18H2,1-2H3/b14-11+/t19-/m1/s1 |

Clave InChI |

AZXVZUBIFYQWJK-FIIODCPWSA-N |

SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCC)O |

SMILES isomérico |

CCCCCC[C@H](C/C=C/CCCCCCCC(=O)OCC)O |

SMILES canónico |

CCCCCCC(CC=CCCCCCCCC(=O)OCC)O |

Key on ui other cas no. |

55066-53-0 |

Sinónimos |

(+)-Ethyl ricinoleate; Neoricin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.